molecular formula C11H10N2O3 B13804877 Caulibugulone D

Caulibugulone D

Cat. No.: B13804877
M. Wt: 218.21 g/mol
InChI Key: JPUNXFPVVKDHNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Caulibugulone D is a marine-derived isoquinolinequinone alkaloid isolated from the sponge Caulibugula intermis. It belongs to the caulibugulone family (A–F), characterized by a fused isoquinoline-5,8-dione core with varying substituents at positions 6 and 7 . Unlike its more potent analogs (e.g., caulibugulones A–C), this compound features a 2-hydroxyethylamino group at position 7 instead of methylamino or halogenated substituents (Figure 1) . This structural modification correlates with reduced cytotoxicity, as evidenced by its higher IC₅₀ value of 1.67 µg/mL against the IC-2WT murine cell line compared to caulibugulone A (IC₅₀ = 0.34 µg/mL) .

Mechanistically, caulibugulones selectively inhibit Cdc25 phosphatases, enzymes critical for cell cycle regulation. While caulibugulone A activates the p38 signaling pathway to destabilize Cdc25A , this compound’s precise mode of action remains understudied but is presumed to involve direct phosphatase inhibition without ROS induction .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

7-(2-hydroxyethylamino)isoquinoline-5,8-dione

InChI

InChI=1S/C11H10N2O3/c14-4-3-13-9-5-10(15)7-1-2-12-6-8(7)11(9)16/h1-2,5-6,13-14H,3-4H2

InChI Key

JPUNXFPVVKDHNP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=O)C=C(C2=O)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Caulibugulone D involves several steps starting from 5-hydroxyisoquinoline. The process typically includes the following steps :

    Oxidation: 5-hydroxyisoquinoline is oxidized using phenyliodine(III) bis(trifluoroacetate) (PIFA) in a mixture of ethanol and water at room temperature.

    Addition of Cerium(III) Chloride and Ethanolamine: The reaction mixture is treated with cerium(III) chloride heptahydrate and ethanolamine, followed by stirring at room temperature.

    Purification: The crude product is purified using chromatography to obtain this compound as a dark red solid.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods are not extensively covered in the literature. scaling up the synthesis would likely involve optimizing the reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Caulibugulone D undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding hydroquinone form.

    Substitution: The compound can undergo substitution reactions, particularly at the quinone moiety, to form various derivatives.

Common Reagents and Conditions

    Oxidation: PIFA in ethanol-water mixture.

    Reduction: Common reducing agents like sodium borohydride.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include different quinone and hydroquinone derivatives, which can be further explored for their biological activities.

Scientific Research Applications

    Chemistry: It serves as a model compound for studying quinone chemistry and developing new synthetic methodologies.

    Biology: The compound has shown potential as an inhibitor of the dual specificity phosphatase Cdc25B, making it a valuable tool for studying cell cycle regulation.

    Medicine: Due to its inhibitory effects on Cdc25B, Caulibugulone D is being explored for its potential as an anticancer agent.

    Industry: The compound’s unique chemical properties make it a candidate for developing new materials and chemical processes.

Mechanism of Action

Caulibugulone D exerts its effects primarily through the inhibition of Cdc25B phosphatase . The mechanism involves the generation of reactive oxygen species (ROS) that oxidize the enzyme, leading to its inactivation. Additionally, this compound induces cell cycle arrest by promoting the degradation of Cdc25A through a pathway involving p38 stress kinase activation.

Comparison with Similar Compounds

Structural Analogs: Caulibugulones A–C and Mansouramycins

The caulibugulone family (A–F) and mansouramycins (A–E) share a core isoquinolinequinone structure but differ in substituents, which dictate potency and selectivity (Table 1):

Table 1: Structural and Activity Comparison of Caulibugulones and Mansouramycins

Compound R₁ R₂ IC₅₀ (Cytotoxicity) Cdc25B IC₅₀ Key Mechanism
Caulibugulone A H Methylamino 0.34 µg/mL 5.37 µM p38 activation, Cdc25A degradation
Caulibugulone B Br Methylamino 0.22 µg/mL - Direct Cdc25B inhibition
Caulibugulone C Cl Methylamino 0.28 µg/mL - Direct Cdc25B inhibition
Caulibugulone D H 2-Hydroxyethylamino 1.67 µg/mL - Presumed direct inhibition
Mansouramycin C CO₂Me Methyl 0.03–1.67 µg/mL - Undetermined

Key Observations :

  • Halogenation (Br/Cl at R₁) enhances cytotoxicity: Caulibugulones B and C are more potent than A .
  • Amino group modifications: Replacing methylamino (A–C) with 2-hydroxyethylamino (D) reduces activity by ~5-fold .
  • Mansouramycins exhibit broader cytotoxicity ranges, likely due to ester (CO₂Me) or aryl substituents .

Table 2: Comparison with Other Cdc25B Inhibitors

Compound Class Cdc25B IC₅₀ Selectivity vs. Other Phosphatases Mechanism
NSC 663284 Quinone derivative 0.5–5.3 µM 20–450x over VHR/PTP1B Binds catalytic Ser114
JUN 1111 Hydroxynaphthoquinone - - ROS induction, irreversible Cys oxidation
M5N36 (naphthoquinone) Synthetic - Higher Cdc25C activity Redox cycling
Dimethyl 2,2'-... Sulfur-linked quinone 1.63 µM - Direct inhibition

Key Contrasts :

  • Mechanistic diversity : Caulibugulones act via phosphatase inhibition or p38 signaling, while JUN 1111 and M5N36 rely on redox cycling/ROS .
  • Selectivity : NSC 663284 exhibits superior specificity for Cdc25B over other phosphatases compared to caulibugulones .
  • Structural simplicity : Synthetic derivatives like M5N36 prioritize redox-active cores, whereas marine-derived caulibugulones retain complex substitution patterns .

Q & A

Q. How can researchers validate the ecological relevance of this compound’s bioactivity in its native organism?

  • Methodological Answer : Conduct field-based studies to measure in situ concentrations via microdialysis or LC-MS. Compare bioactivity thresholds (e.g., IC₅₀) with ecological exposure levels. Use RNA-seq to assess gene expression changes in symbiotic or competing organisms exposed to this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.